molecular formula C18H18O4 B1343570 Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate CAS No. 54364-83-9

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate

Cat. No.: B1343570
CAS No.: 54364-83-9
M. Wt: 298.3 g/mol
InChI Key: YWNZYZQMPZUHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is an organic compound with the molecular formula C18H18O4. It is known for its unique structure, which includes a phenoxyphenyl group attached to a butyrate backbone. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with 3-phenoxybenzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-4-phenylbutanoate: Similar structure but lacks the phenoxy group.

    Ethyl 4-oxo-4-phenylbutyrate: Similar backbone but different substituents.

Uniqueness

Ethyl 4-oxo-4-(3-phenoxyphenyl)butyrate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-2-21-18(20)12-11-17(19)14-7-6-10-16(13-14)22-15-8-4-3-5-9-15/h3-10,13H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNZYZQMPZUHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645595
Record name Ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54364-83-9
Record name Ethyl 4-oxo-4-(3-phenoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.